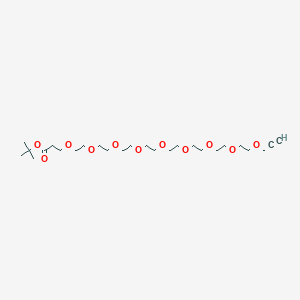

Propargyl-PEG8-CH2CH2COOtBu

Description

Propargyl-PEG8-CH2CH2COOtBu is a polyethylene glycol (PEG)-based derivative featuring a propargyl group, an 8-unit PEG chain, and a tert-butyl (tBu)-protected carboxylic acid via a CH2CH2COO linker. This compound is widely utilized in bioconjugation and drug delivery systems due to its dual functionality:

- Propargyl Group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted "click" chemistry for site-specific conjugation .

- tBu-Protected Carboxylic Acid: Provides stability during synthesis, with the ester protecting group removable under mild acidic or basic conditions to expose a reactive carboxylic acid for further coupling .

Properties

Molecular Formula |

C26H48O11 |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C26H48O11/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-36-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)37-26(2,3)4/h1H,6-24H2,2-4H3 |

InChI Key |

SHOCGKBHFSKKLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG8-CH2CH2COOtBu typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of polyethylene glycol (PEG) chains of the desired length.

Functionalization: The PEG chains are then functionalized with a propargyl group at one end and a tert-butyl ester group at the other end.

Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF). Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are often used to facilitate esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of PEG are functionalized in reactors with precise control over temperature and reaction time.

Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG8-CH2CH2COOtBu undergoes several types of chemical reactions, including:

Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.

Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Click Chemistry: The major product is a triazole-linked conjugate.

Hydrolysis: The major product is the corresponding carboxylic acid.

Substitution: The major products are substituted esters or amides.

Scientific Research Applications

Chemical Properties and Structure

The structure of Propargyl-PEG8-CH2CH2COOtBu enables it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction is pivotal for creating stable linkages between biomolecules, making the compound useful for various conjugation strategies in drug development and biochemistry. The PEG segment enhances the solubility and biocompatibility of the compound, while the tert-butyl ester can be hydrolyzed under specific conditions to release the active carboxylic acid, which may have biological functions depending on the application.

Drug Delivery Systems

This compound is particularly effective in drug delivery applications due to its ability to improve pharmacokinetics and biodistribution profiles. The PEG segment is known for its capacity to reduce immunogenicity and enhance solubility, which is crucial for formulating therapeutic agents. Studies have shown that PEGylated drugs exhibit increased circulation time in the bloodstream, allowing for lower dosages and reduced frequency of administration .

Bioconjugation

The propargyl group facilitates bioconjugation through click chemistry, allowing researchers to attach drugs or imaging agents to proteins or nucleic acids selectively. This capability is essential for developing targeted therapies that minimize off-target effects and enhance therapeutic efficacy. Interaction studies involving this compound assess its binding affinity with various biomolecules, demonstrating its potential to improve the specificity of conjugated drugs .

Nanotechnology

In nanotechnology, this compound serves as a linker in the synthesis of nanoparticles and other nanostructures. Its hydrophilic nature aids in stabilizing nanoparticles in aqueous environments, which is critical for biomedical applications such as imaging and therapy . The compound's versatility allows it to be incorporated into various nanocarriers designed for targeted drug delivery.

Case Study 1: Targeted Drug Delivery

In a study focusing on targeted drug delivery systems, researchers utilized this compound to conjugate chemotherapeutic agents to antibodies. The resulting bioconjugates demonstrated enhanced specificity towards cancer cells while minimizing systemic toxicity. The click chemistry approach allowed for precise control over the drug-to-antibody ratio, optimizing therapeutic outcomes .

Case Study 2: Imaging Applications

Another investigation explored the use of this compound in imaging applications. By attaching fluorescent probes via click chemistry, scientists were able to track cellular uptake and distribution of nanoparticles in vivo. This study highlighted the compound's potential as a versatile tool for developing imaging agents that can provide real-time insights into biological processes .

Mechanism of Action

The mechanism by which Propargyl-PEG8-CH2CH2COOtBu exerts its effects involves:

Conjugation: The propargyl group reacts with azides through click chemistry, forming stable triazole linkages.

PEGylation: The attached PEG chains increase the hydrophilicity and molecular weight of the conjugated molecules, enhancing their solubility and stability.

Molecular Targets: The compound targets biomolecules with azide groups, facilitating their conjugation and functionalization.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Propargyl-PEG8-CH2CH2COOtBu with structurally related PEG derivatives:

Key Observations:

PEG Chain Length :

- Longer PEG chains (e.g., PEG8 or PEG9) enhance hydrophilicity and reduce steric hindrance in aqueous environments compared to shorter chains (PEG4). This improves solubility for biomedical applications but may slightly delay conjugation kinetics .

- This compound strikes a balance between solubility and steric effects, making it suitable for drug delivery systems requiring prolonged circulation.

Functional Group Reactivity: Propargyl groups enable "click" chemistry, while aminooxy (in Aminooxy-PEG4-CH2CO2tBu) supports oxime ligation. The choice depends on target biomolecules (e.g., azides for propargyl vs. ketones for aminooxy) . The tBu-protected carboxylic acid in this compound offers stability during storage and synthesis, contrasting with the inherently reactive primary amine in Propargyl-PEG9-amine, which requires stringent storage conditions .

Stability and Deprotection: tBu esters (as in this compound) typically require basic conditions (e.g., TFA or NaOH) for deprotection, whereas t-Boc-protected amines (e.g., t-Boc-Aminooxy-PEG4-CH2CO2tBu) are acid-labile .

Biological Activity

Propargyl-PEG8-CH2CH2COOtBu, a compound characterized by its propargyl and polyethylene glycol (PEG) moieties, has garnered attention in biological research due to its unique properties and potential applications in drug delivery and bioconjugation. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C26H48O11

- Molecular Weight: 536.7 g/mol

- CAS Number: 1355197-91-9

The structure of this compound includes a PEG spacer that enhances solubility in aqueous environments, making it suitable for biological applications. The propargyl group allows for click chemistry reactions, facilitating the conjugation with various biomolecules.

This compound functions primarily through the following mechanisms:

- Click Chemistry: The propargyl group can react with azide-bearing compounds to form stable triazole linkages. This reaction is highly efficient and selective, making it a powerful tool for bioconjugation.

- Hydrolysis of t-Butyl Ester: Under acidic conditions, the t-butyl ester can be converted into a carboxylic acid, which is reactive towards amine-bearing molecules, further expanding its utility in drug development and protein labeling .

Drug Delivery Systems

This compound serves as a versatile linker in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the pharmacokinetics and bioavailability of drugs. The PEG component contributes to reduced immunogenicity and improved solubility.

Case Studies

- Antibody-Drug Conjugates (ADCs): In a study exploring ADCs, this compound was used to link cytotoxic drugs to antibodies. The resulting conjugates demonstrated enhanced efficacy against cancer cells while minimizing off-target effects.

- Enzyme Activity Assays: Research indicated that this compound could be utilized to study enzyme activity through specific labeling. By conjugating enzymes with this compound, researchers were able to track enzyme kinetics more effectively.

- Cellular Uptake Studies: In vitro studies showed that cells treated with this compound conjugates exhibited increased uptake of biologically active molecules compared to non-conjugated controls. This suggests potential for enhanced therapeutic delivery .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.